2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide
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Description
2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide is a useful research compound. Its molecular formula is C20H25NO2S and its molecular weight is 343.49. The purity is usually 95%.
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Scientific Research Applications
Metalloligands in Magnetism
- Metalloligand Design for Magnets : Metalloligands using ligands like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have shown potential in designing single-molecule and single-chain magnets. The coordination of these ligands to copper ions and subsequent reaction with lanthanide salts results in tetranuclear complexes with significant magnetic properties (Costes, Vendier & Wernsdorfer, 2010).
Antimicrobial Properties
- Antimicrobial Properties : Acylthiourea derivatives, which are similar in structure to 2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide, have been found to be active against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity varies depending on the type and position of substituents on the phenyl group (Limban et al., 2011).
Anticancer Evaluation
- Anticancer Potential : Complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metals have been synthesized and evaluated for their anticancer properties. These complexes have demonstrated notable toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Rizk, Emara & Mahmoud, 2021).
Inhibitors in Biochemistry
- Biochemical Inhibitors : Similar compounds, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors in biochemical assays, like the stearoyl-CoA desaturase-1 (SCD-1) inhibitory assay. These compounds can provide insights into the development of treatments for various metabolic disorders (Uto et al., 2009).
Synthesis of Medicinal Compounds
- Synthesis of Alkaloids : Benzamide derivatives have been used in the synthesis of complex alkaloids, demonstrating their versatility in organic synthesis and potential in drug development. For example, the synthesis of the alkaloid jamtine involves processes that are relevant to the chemistry of benzamides (Padwa, Danca, Hardcastle & Mcclure, 2003).
Antiviral Properties
- Antiviral Activity : Benzamide-based compounds have shown notable activity against avian influenza viruses, suggesting their potential use in the development of antiviral drugs (Hebishy, Salama & Elgemeie, 2020).
Catalysis in Organic Synthesis
- Catalysis : Benzamide derivatives have been used in organic synthesis, showcasing their role as catalysts under various conditions, such as microwave irradiation and solvent-free conditions. This highlights their utility in environmentally friendly and efficient chemical processes (Ighilahriz-Boubchir et al., 2017).
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-24-19-11-7-6-10-18(19)20(23)21-14-12-17(13-15-22)16-8-4-3-5-9-16/h3-11,17,22H,2,12-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCPXQDFWZPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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